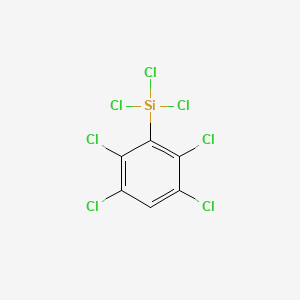

(Tetrachlorophenyl)trichlorosilane

Description

(Tetrachlorophenyl)trichlorosilane is a chlorinated organosilicon compound characterized by a trichlorosilyl group (-SiCl₃) bonded to a tetrachlorophenyl moiety (C₆Cl₄). This structure imparts unique reactivity and physicochemical properties, making it valuable in specialized applications such as surface modification, polymer synthesis, and intermediates in agrochemical/pharmaceutical manufacturing.

Properties

CAS No. |

33434-63-8 |

|---|---|

Molecular Formula |

C6HCl7Si |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

trichloro-(2,3,5,6-tetrachlorophenyl)silane |

InChI |

InChI=1S/C6HCl7Si/c7-2-1-3(8)5(10)6(4(2)9)14(11,12)13/h1H |

InChI Key |

NTOOPSQRRIIJDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[Si](Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Tetrachlorophenyl)trichlorosilane can be synthesized through the reaction of tetrachlorophenylmagnesium bromide with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_4\text{MgBr} + \text{HSiCl}_3 \rightarrow \text{C}_6\text{Cl}_4\text{SiCl}_3 + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of (Tetrachlorophenyl)trichlorosilane involves the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: (Tetrachlorophenyl)trichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the trichlorosilane moiety can be substituted by other nucleophiles such as alcohols, amines, and thiols.

Hydrolysis: In the presence of water, (Tetrachlorophenyl)trichlorosilane hydrolyzes to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.

Water: Used in hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Silanols: Formed from hydrolysis.

Substituted Silanes: Formed from substitution reactions.

Scientific Research Applications

(Tetrachlorophenyl)trichlorosilane has a wide range of applications in scientific research:

Material Science: Used in the synthesis of silicon-based polymers and resins.

Organic Synthesis: Acts as a precursor for the synthesis of various organosilicon compounds.

Biology and Medicine:

Industry: Used in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (Tetrachlorophenyl)trichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. The tetrachlorophenyl group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Chemical Properties

Trichlorosilanes differ primarily in their organic substituents, which dictate molecular weight, boiling points, and hydrophobicity. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| (Tetrachlorophenyl)trichlorosilane* | C₆Cl₇Si | ~348.24 | Not reported | Tetrachlorophenyl group; high Cl content |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.44 | 201 | Phenyl group; moderate hydrophobicity |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.44 | 66 | Short alkyl chain; high volatility |

| (3-Chloropropyl)trichlorosilane | C₃H₆Cl₄Si | 211.89 | Not reported | Chlorinated alkyl chain; flexible spacer |

| Dichlorophenyltrichlorosilane | C₆H₃Cl₅Si | 280.34 | Not reported | Dichlorophenyl group; intermediate Cl density |

Key Observations :

- Chlorine Content : (Tetrachlorophenyl)trichlorosilane has the highest chlorine density, enhancing its reactivity with hydroxylated surfaces (e.g., glass, metals) but increasing corrosivity and combustion hazards .

- Boiling Points : Methyltrichlorosilane’s low boiling point (66°C) contrasts sharply with phenyl derivatives (>200°C), reflecting differences in molecular size and intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.